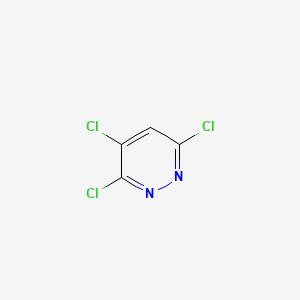

3,4,6-Trichloropyridazine

Overview

Description

3,4,6-Trichloropyridazine (CAS: 6082-66-2, molecular formula: C₄HCl₃N₂) is a chlorinated pyridazine derivative widely used as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features three chlorine substituents at the 3-, 4-, and 6-positions of the pyridazine ring, conferring unique electronic and steric properties. Key applications include its role in synthesizing antiviral agents (e.g., human rhinovirus capsid-binding inhibitors) and as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging . Its reactivity is heavily influenced by the electron-withdrawing effects of chlorine atoms, making it versatile in nucleophilic substitution and cyclization reactions .

Preparation Methods

Historical Context and Industrial Significance

3,4,6-Trichloropyridazine was first synthesized in 1968 via direct chlorination of 3,6-dichloropyridazine using liquid chlorine . However, this method posed severe safety risks due to the release of corrosive chloride gases, which caused operator injuries and limited industrial adoption . The compound’s utility in liquid crystal displays and anticancer drug synthesis spurred demand for safer protocols. Contemporary methods, such as the maleic anhydride route patented in 2010, circumvent these issues by avoiding gaseous chlorine and achieving higher yields .

Maleic Anhydride-Based Synthesis

The maleic anhydride method, detailed in CN101817788A, involves five sequential steps with a total yield of 101.5% and final purity exceeding 99.3% .

Step 1: Synthesis of Chloro-Maleic Anhydride

Maleic anhydride is dissolved in water and reacted with liquid chlorine at 60–80°C. Cooling and crystallization yield chloro-maleic anhydride with an 80% efficiency . The reaction mechanism involves electrophilic addition, where chlorine atoms substitute hydrogen at the α-positions of the anhydride.

Step 2: Formation of 4-Chloro-Dihydroxy Pyridazine

Chloro-maleic anhydride reacts with hydrazine hydrate under acidic conditions (pH 6.5) at 95–100°C. This cyclization step produces 4-chloro-dihydroxy pyridazine in 94.75% yield . Precise pH control is critical to avoid over-acidification, which generates byproducts.

Step 3: Chlorination with Phosphorus Oxychloride

4-Chloro-dihydroxy pyridazine undergoes chlorination using phosphorus oxychloride (POCl₃) catalyzed by α-picoline. The catalyst enhances reaction kinetics by stabilizing intermediates, yielding a chlorinated oil . Excess POCl₃ is recovered and reused, minimizing waste.

Step 4: Crude Product Crystallization

The chlorinated oil is neutralized with ammonia (pH 7) and crystallized at 5–10°C. This step isolates the crude product as a black solid, which is filtered and washed to remove residual ammonia .

Step 5: Sublimation Purification

Sublimation under reduced pressure (50–60°C, 0.1 MPa) removes impurities, yielding 99.3% pure this compound . Alternative purification with trichloromethane achieves 99.9% purity but is discouraged due to solvent toxicity .

Table 1: Reaction Parameters and Yields in Maleic Anhydride Method

| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Maleic anhydride, Cl₂ | 60–80 | 80 | – |

| 2 | Hydrazine hydrate, HCl | 95–100 | 94.75 | – |

| 3 | POCl₃, α-picoline | 80–100 | – | – |

| 5 | Sublimation | 50–60 | 101.5* | 99.3 |

*Total yield relative to initial maleic anhydride.

Alternative Chlorination Strategies

Sulfuryl Chloride and Catalytic Systems

The use of sulfuryl chloride (SO₂Cl₂) with radical initiators (e.g., AIBN) has been explored for analogous pyridine chlorination . However, poor selectivity for the 4-position in pyridazines limits its utility.

Industrial-Scale Optimization

The maleic anhydride method’s scalability stems from:

-

Reagent Recovery : POCl₃ and unreacted ammonia are recycled, reducing raw material costs .

-

Waste Minimization : Aqueous waste streams are neutralized, avoiding halogenated byproducts .

-

Energy Efficiency : Sublimation at low temperatures (50–60°C) lowers energy consumption compared to distillation .

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms in 3,4,6-trichloropyridazine exhibit distinct reactivity patterns, enabling selective substitution under controlled conditions.

Amine Substitution

Reaction with amines produces substituted pyridazine derivatives. For example:

-

Example : Treatment with 2-methyl-6-(methylsulfonyl)pyridin-3-amine in tetrahydrofuran (THF) using sodium hydride as a base yields 3,6-dichloro-N-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)pyridazin-4-amine (84% yield) .

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaH, THF, room temperature | 3,6-dichloro-N-substituted pyridazinamine | 84% |

Methoxylation

Methoxylation with sodium methoxide (NaOMe) shows regioselectivity:

-

1 Equivalent NaOMe : Substitution occurs at position 4, forming 3,6-dichloro-4-methoxypyridazine .

-

2 Equivalents NaOMe : Further substitution at position 3 generates 6-chloro-3,4-dimethoxypyridazine (40% yield) and 3-chloro-4,6-dimethoxypyridazine (52% yield) .

| Equivalents | Temperature | Products | Yield | Source |

|---|---|---|---|---|

| 1 eq NaOMe | Room temp | 3,6-dichloro-4-methoxypyridazine | 70% | |

| 2 eq NaOMe | Reflux | 6-chloro-3,4-dimethoxypyridazine | 40% | |

| 3-chloro-4,6-dimethoxypyridazine | 52% |

Hydrolysis Reactions

Hydrolysis under acidic conditions replaces chlorine atoms with hydroxyl groups:

Acetic Acid-Mediated Hydrolysis

Heating with acetic acid selectively replaces chlorine at position 4:

-

At 100°C : Forms 5,6-dichloropyridazin-3(2H)-one (63% yield) .

-

At 130°C : Higher temperature reduces yield to 3.7 g but accelerates reaction completion .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HOAc, 100°C, 12 h | 5,6-dichloropyridazin-3(2H)-one | 63% | |

| HOAc, 130°C, 2 h | 5,6-dichloropyridazin-3(2H)-one | 3.7 g |

Catalytic Chlorination

Phosphorus oxychloride (POCl₃) with α-picoline as a catalyst enhances chlorination efficiency during synthesis :

| Catalyst | Reagent | Product | Purity | Source |

|---|---|---|---|---|

| α-Picoline | POCl₃ | This compound | >99% |

Complex Formation

Dimethoxylation products (5 and 6 ) form a unique 1:1 molecular complex (mp 95–96°C) confirmed by thermal and X-ray analyses .

Key Reactivity Trends

Scientific Research Applications

3,4,6-Trichloropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trichloropyridazine involves its reactivity due to the presence of chlorine atoms. These chlorine atoms can be substituted by various nucleophiles, leading to the formation of different derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Pyridazines

Structural and Reactivity Differences

The reactivity and applications of 3,4,6-trichloropyridazine are distinct from related chloropyridazines due to substitution patterns:

Key Observations :

- Substitution Selectivity : The 4-position in this compound is more reactive in amination due to reduced steric hindrance and favorable frontier orbital interactions, as shown by ab initio studies . In contrast, 3,6-dichloropyridazine undergoes nucleophilic attack at C4 because of the absence of a chlorine substituent at that position .

- Synthetic Utility: this compound’s three chlorine atoms allow sequential substitution, enabling multi-step syntheses (e.g., PET ligand 8 via cyclization and Sonogashira coupling ). 4-Bromo-3,6-dichloropyridazine offers faster reaction kinetics in thiol substitutions due to bromine’s leaving group ability .

Biological Activity

3,4,6-Trichloropyridazine is a chlorinated derivative of pyridazine with the chemical formula CHClN and CAS number 6082-66-2. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Basic Characteristics

- Molecular Weight : 183.42 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 55.0 to 59.0 °C

- Solubility : Soluble in methanol

- Hazard Statements : Causes skin and eye irritation .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 183.42 g/mol |

| Melting Point | 55.0 - 59.0 °C |

| Boiling Point | 98 °C at 43 mmHg |

| Solubility | Methanol |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study showed that derivatives of trichloropyridazine possess herbicidal properties, making them suitable for agricultural applications . The compound's reactivity allows it to form derivatives that enhance its biological efficacy.

Inhibition Studies

In a recent investigation involving D-amino acid oxidase (DAAO), the cyclization of this compound demonstrated promising inhibitory effects on DAAO activity. The biodistribution studies in CD-1 mice revealed significant uptake in the liver and kidneys, suggesting potential therapeutic applications in neurological disorders where DAAO is implicated .

Table 2: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Herbicidal | Significant herbicidal activity noted |

| DAAO Inhibition | Effective inhibitor with notable biodistribution |

Case Study 1: DAAO Inhibition

A study conducted on the biodistribution of a radiolabeled DAAO inhibitor derived from this compound demonstrated significant retention in liver and kidney tissues. The results indicated that the compound could be eliminated via both hepatobiliary and urinary pathways. The uptake was measured at different time intervals post-injection, showing a plateau in liver uptake at five minutes .

Table 3: Biodistribution Data

| Time (min) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) |

|---|---|---|

| 5 | >5 | High |

| 15 | Plateau | Moderate |

| 30 | Decreased | Moderate |

| 60 | Further decreased | Low |

Case Study 2: Herbicidal Activity

In agricultural research, derivatives of this compound were synthesized and tested for herbicidal properties. The results indicated that certain derivatives exhibited higher activity than traditional herbicides, suggesting a potential role in crop protection strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4,6-trichloropyridazine, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via ammonolysis of this compound. For example, heating this compound with concentrated ammonium hydroxide at 90°C for 1 hour yields 3,6-dichloropyridazin-4-amine with ~65% yield . Microwave-assisted synthesis techniques, as demonstrated for structurally similar pyridazines, can optimize reaction time and selectivity . Key factors affecting yield include temperature control, solvent choice (e.g., ethanol or aqueous ammonia), and stoichiometry of reagents. Purity is enhanced via recrystallization from water or ethanol .

Q. How can spectroscopic methods (e.g., IR, Raman, NMR) be used to characterize this compound and its derivatives?

- Methodological Answer : Vibrational spectra (IR/Raman) provide insights into molecular symmetry and substituent effects. For this compound, experimental spectra in solvents like CCl₄ or CS₂ are compared with density functional theory (DFT) calculations (B3LYP/6-31G*) to assign vibrational modes. NMR (¹H/¹³C) resolves regioselectivity in substitution reactions: for example, NH protons in 3,6-dichloropyridazin-4-amine show distinct chemical shifts at δ 6.8–7.2 ppm . Depolarization ratios in Raman spectra further differentiate symmetric vs. asymmetric vibrations .

Advanced Research Questions

Q. How do computational methods (e.g., HF, MP2, DFT) compare in predicting the geometry and electronic properties of this compound?

- Methodological Answer : Hartree-Fock (HF) methods underestimate bond lengths compared to MP2 or CCSD(T), which account for electron correlation. DFT (B3LYP/6-31G*) balances accuracy and computational cost, achieving <1% deviation in bond angles from X-ray data for related chloropyridazines. For example, the C-Cl bond length is calculated as 1.73 Å (DFT) vs. 1.71 Å (experimental) . Advanced studies use CCSD(T)/6-311G** for benchmarking .

Q. What strategies resolve contradictions in reported reaction yields for ammonolysis of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 61% vs. 65% ) arise from variations in ammonia concentration, reaction time, and temperature. Systematic optimization via design of experiments (DoE) can identify critical parameters. For instance, increasing ammonia stoichiometry by 20% improves conversion rates, while prolonged heating (>7 hours) may degrade products . HPLC or GC-MS monitors side products like 3,4-dichloropyridazine .

Q. How can regioselectivity be controlled in substitution reactions of this compound?

- Methodological Answer : The C-4 position is more reactive due to electron-withdrawing effects of adjacent chlorines. Mono-substitution at C-4 is achieved using mild nucleophiles (e.g., NH₃ at 0°C), while harsher conditions (e.g., 125°C in ethanol) promote bis-substitution at C-3 and C-6 . Computational Fukui indices predict electrophilic sites, guiding reagent design .

Q. What experimental and theoretical approaches elucidate tautomerism in this compound derivatives?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) are studied via ¹H NMR titration (DMSO-d₆) and UV-Vis spectroscopy. For example, protonation at N-2 shifts λₘₐₓ by 20 nm, indicating tautomer stabilization . DFT calculations (B3LYP/6-311++G**) model transition states and Gibbs free energy differences (<2 kcal/mol) between tautomers .

Q. Key Research Gaps and Future Directions

- Ecotoxicity : No data exist on environmental persistence or bioaccumulation. Analogous chlorinated aromatics (e.g., trichlorobenzenes) suggest potential ecotoxicological risks, warranting OECD 301/302 biodegradation assays .

- Advanced Functionalization : Multi-step syntheses (e.g., Pd-catalyzed cross-coupling) could diversify applications in medicinal chemistry .

Properties

IUPAC Name |

3,4,6-trichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDQXQOPXOLCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209663 | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-66-2 | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6082-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6082-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.